Desmethoxy Yangonin-d3
Description
Overview of Kavalactones as Research Constituents
Kavalactones, also known as kavapyrones, are a class of lactone compounds that constitute the primary active principles in the kava (B3030397) plant (Piper methysticum). wikipedia.orgfda.gov These compounds are largely responsible for the plant's characteristic physiological effects, which have made it a subject of extensive research for its sedative and anxiolytic properties. wikipedia.orgoup.com The dried rhizome of the kava plant contains between 3% and 20% kavalactones by weight, depending on the plant's age and specific cultivar. fda.goviarc.fr Research has identified at least 18 different kavalactones, with six major ones accounting for approximately 96% of the total kavalactone content and pharmacological activity. wikipedia.orgeuropa.eu These six are kavain, dihydrokavain (B1670604), methysticin, dihydromethysticin (B1670609), yangonin (B192687), and desmethoxyyangonin (B154216). wikipedia.orgnih.gov
Desmethoxyyangonin, or 5,6-dehydrokavain, is one of the six principal kavalactones and a significant subject of scientific inquiry. wikipedia.orgglpbio.com Unlike several other major kavalactones, it does not appear to act on GABA-A receptors. wikipedia.orgwikipedia.org Instead, its pharmacological profile is distinguished by its activity as a reversible inhibitor of monoamine oxidase B (MAO-B), which may contribute to an increase in dopamine (B1211576) levels in the brain. wikipedia.orgmedchemexpress.comnih.gov This mechanism is thought to be related to the attention-promoting effects reported in kava research. wikipedia.org Furthermore, studies have shown that desmethoxyyangonin markedly induces the expression of the CYP3A23 enzyme, a member of the cytochrome P450 family involved in metabolism. wikipedia.orgnih.gov Research has also highlighted its potential anti-inflammatory effects. wikipedia.orgmedchemexpress.com
Table 1: Physicochemical and Pharmacological Properties of Desmethoxyyangonin
| Property | Value / Description | Source(s) |
|---|---|---|
| IUPAC Name | 4-Methoxy-6-[(E)-2-phenylethen-1-yl]-2H-pyran-2-one | wikipedia.org |
| Molecular Formula | C₁₄H₁₂O₃ | wikipedia.orgnih.gov |
| Molar Mass | 228.24 g/mol | wikipedia.orgnih.gov |
| Primary Mechanism | Reversible inhibitor of monoamine oxidase B (MAO-B) | wikipedia.orgmedchemexpress.com |
| Enzyme Induction | Marked induction of CYP3A23 | wikipedia.orgnih.gov |
| GABA-A Receptor Activity | Does not modulate | wikipedia.orgwikipedia.org |
Kavalactones are structurally defined as substituted 4-methoxy-α-pyrones. fda.goveuropa.eu They belong to a class of compounds known as lactones. wikipedia.org The core structure features a six-membered lactone ring (an α-pyrone) with a methoxy (B1213986) group at the C-4 position and a styryl group at the C-6 position. Variations in the saturation of the lactone ring and substitutions on the styryl group's phenyl ring give rise to the different kavalactones. researchgate.netmdpi.com Based on the lactone ring structure, they can be classified into those with a double bond at the 5,6-position (e.g., Desmethoxyyangonin, Yangonin) and those that are saturated at this position (e.g., Kavain, Dihydromethysticin). mdpi.com
Table 2: Structural Classification of Major Kavalactones
| Kavalactone | Lactone Ring Saturation | Key Structural Features | Source(s) |
|---|---|---|---|
| Desmethoxyyangonin | Unsaturated (5,6-dehydro) | Lacks a methoxy group on the phenyl ring. | wikipedia.orgmdpi.com |
| Yangonin | Unsaturated (5,6-dehydro) | Methoxy group at the para-position of the phenyl ring. | mdpi.com |
| Kavain | Saturated | Lacks a methoxy group on the phenyl ring. | mdpi.com |
| Dihydrokavain | Saturated | Styryl side chain is saturated. | wikipedia.org |
| Methysticin | Saturated | Methylenedioxy group on the phenyl ring. | mdpi.com |
| Dihydromethysticin | Saturated | Styryl side chain is saturated; methylenedioxy group on the phenyl ring. | wikipedia.orgmdpi.com |
Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Analytical Science
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. wikipedia.org Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is frequently used for this purpose. musechem.com Replacing hydrogen with deuterium creates a deuterated compound, such as Desmethoxyyangonin-d3. This seemingly minor structural change—the addition of a neutron—does not alter the fundamental chemical properties of the molecule but provides a detectable mass shift, making it an invaluable tool in modern research. ontosight.aimetwarebio.com
The core principle of stable isotope labeling is that isotopes of an element are chemically equivalent but physically distinct due to their mass difference. ontosight.aimetwarebio.com Labeled molecules behave almost identically to their unlabeled counterparts in biological and chemical systems. wikipedia.org This allows them to be used as tracers to follow the fate of a molecule through a complex process, such as a metabolic pathway, without perturbing the system's natural state. ontosight.aicreative-proteomics.com The mass difference allows researchers to distinguish and quantify the labeled and unlabeled forms of the compound simultaneously using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
In mass spectrometry, the mass difference between a deuterated compound and its natural analog is easily detected. This property confers several significant advantages, particularly in quantitative analysis. researchgate.net
Internal Standards: Deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS). researchgate.netresolvemass.ca Because a deuterated internal standard has nearly identical physicochemical properties (e.g., extraction efficiency, chromatographic retention time, and ionization response) to the non-deuterated analyte being measured, it can accurately correct for variations in sample preparation and analysis. researchgate.net This leads to improved accuracy, precision, and reproducibility of analytical methods. resolvemass.ca
Reduced Matrix Effects: In the analysis of complex biological samples, other molecules can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. Co-eluting deuterated internal standards help to mitigate these effects, ensuring more reliable quantification. resolvemass.ca
Protein Structural Analysis: Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique that monitors the exchange of backbone amide hydrogens with deuterium from a solvent. spectralysbiotech.comacs.org The rate of exchange provides information on protein conformation, dynamics, and intermolecular interactions. spectralysbiotech.combiorxiv.org
Deuterium labeling is a powerful strategy for elucidating the complex biochemical transformations that drugs and other xenobiotics undergo in the body.
Metabolic Pathway Tracing: By administering a deuterated compound, researchers can track its movement and transformation within a biological system. ontosight.aisymeres.com Analysis of metabolites by mass spectrometry reveals which new molecules contain the deuterium label, thereby mapping the metabolic fate of the parent compound and identifying novel metabolic pathways. musechem.comnih.gov
Pharmacokinetic Studies: Deuterated compounds are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comsymeres.com
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, a C-D bond breaks more slowly. scielo.org.mx If the cleavage of a C-H bond is the rate-determining step of an enzymatic reaction, replacing that hydrogen with deuterium will slow the reaction down. scispace.com Observing this "Kinetic Isotope Effect" provides strong evidence for a specific reaction mechanism and helps to identify the rate-limiting steps in drug metabolism. symeres.comscielo.org.mx
Significance of Desmethoxyyangonin-d3 as a Research Tool
Desmethoxyyangonin-d3 is a deuterated form of desmethoxyyangonin, one of the six major kavalactones. wikipedia.orgresearchgate.net Its primary role in research is as an internal standard for the quantification of desmethoxyyangonin and other kavalactones in various biological samples. researchgate.net
In pharmacokinetic studies, Desmethoxyyangonin-d3, along with other deuterated kavalactones, has been instrumental in the development and validation of sensitive analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). plos.orgresearchgate.net These methods allow for the detailed characterization of the pharmacokinetic profiles of kavalactones in both animal models and humans. plos.orgnih.gov
For instance, a study examining the clinical pharmacokinetics of kavalactones in healthy volunteers utilized Desmethoxyyangonin-d3 as part of a suite of deuterated internal standards. nih.govresearchgate.net This enabled the researchers to accurately measure the plasma concentrations of the six major kavalactones over time following oral administration of a standardized kava extract. nih.gov The findings from such studies are crucial for understanding the absorption, distribution, and elimination of these compounds, which can inform future clinical evaluations. nih.govresearchgate.net
Furthermore, research has shown that Desmethoxyyangonin-d3 is used in methods to quantify kavalactones in various kava products, ensuring quality control and accurate labeling. researchgate.net The significant variability in the content of individual kavalactones among different commercial kava preparations underscores the importance of such analytical methods. researchgate.net
Detailed Research Findings
Research utilizing Desmethoxyyangonin-d3 has contributed to a deeper understanding of the pharmacokinetic properties of kavalactones.
Pharmacokinetic Parameters:
Table 1: Research Applications of Desmethoxyyangonin-d3
| Research Area | Specific Application | Key Findings |
|---|---|---|
| Pharmacokinetics | Internal standard for UPLC-MS/MS analysis of kavalactones in human plasma. nih.govresearchgate.net | Enabled accurate quantification of kavalactones, revealing rapid absorption and dose proportionality. nih.gov |
| Analytical Chemistry | Development and validation of analytical methods for kavalactone quantification in kava products. plos.orgresearchgate.net | Highlighted significant variability in kavalactone content among commercial products. researchgate.net |
| Metabolism Studies | Used in studies investigating the induction of cytochrome P450 enzymes. | Desmethoxyyangonin has been shown to induce CYP3A23. nih.gov |
Table 2: List of Compounds
| Compound Name |
|---|
| Desmethoxyyangonin-d3 |
| Desmethoxyyangonin |
| Dihydrokavain |
| Dihydromethysticin |
| Kavain |
| Methysticin |
Properties
Molecular Formula |
C₁₅H₁₃D₃O₃ |
|---|---|
Molecular Weight |
247.3 |
Synonyms |
4-Methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one-d3; (E)-4-Methoxy-6-styryl-2H-pyran-2-one-d3; 5,6-Dehydrokavain; 5,6-Dehydrokawain-d3; _x000B_Demethoxyyangonin-d3; NSC 112161-d3; NSC 68686-d3; trans-5,6-Dehydrokawain-d3; |
Origin of Product |
United States |
Synthetic Methodologies for Desmethoxy Yangonin D3 and Analogues
Chemical Synthesis of Desmethoxyyangonin-d3
The introduction of deuterium (B1214612) atoms into the Desmethoxyyangonin (B154216) structure results in Desmethoxyyangonin-d3, a valuable tool for analytical and metabolic research. The synthesis is strategically designed to incorporate the isotopic label at a specific, stable position within the molecule.
The synthesis of Desmethoxyyangonin-d3 necessitates the preparation of precursors containing deuterium. A common strategy for labeling kavalactones involves using deuterated starting materials. researchgate.net For Desmethoxyyangonin-d3, where the label is typically on the methoxy (B1213986) group (-OCH₃), a deuterated methylating agent is required.
One established method for generating deuterated precursors is through hydrogen-deuterium (H-D) exchange reactions. These reactions can be catalyzed by transition metals, such as palladium on carbon (Pd/C), using deuterium oxide (D₂O) as the deuterium source. nih.gov For instance, a precursor alcohol can be converted to a deuterated methoxy group using a deuterated methyl source like methyl-d3 iodide (CD₃I) or by utilizing reagents such as deuterated methanol (B129727) (CD₃OD) in the synthesis pathway. Another approach involves the use of deuterated aldehydes in multicomponent reactions, which allows for the specific placement of deuterium atoms. beilstein-journals.org
Table 1: Examples of Deuterium Labeling Methods for Precursors
| Method | Reagents | Description |
| Hydrogen-Deuterium Exchange | Pd/C, Al, D₂O | Catalytic exchange of hydrogen atoms with deuterium from D₂O on a precursor molecule. nih.gov |
| Use of Deuterated Reagents | [D₁]-aldehydes, [D₂]-isonitriles | Incorporation of deuterium by using deuterated building blocks in multicomponent reactions. beilstein-journals.org |
| Reduction with Deuterated Hydrides | Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (B1239839) (LiAlD₄) | Introduction of deuterium by reducing a carbonyl group in a precursor molecule. |
The core structure of Desmethoxyyangonin is typically assembled via a condensation reaction. The synthesis of kavalactones like Desmethoxyyangonin involves the condensation of an appropriate aryl aldehyde with 4-methoxy-6-methyl-2H-pyran-2-one under basic conditions. nih.gov To synthesize Desmethoxyyangonin-d3, a precursor to the 4-methoxy-pyrone ring would be synthesized using a deuterated methylating agent.
For example, a key intermediate, 4-hydroxy-6-styryl-2H-pyran-2-one, can be methylated using a deuterated methyl source such as methyl-d3 iodide (CD₃I) in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone. This reaction, a Williamson ether synthesis, specifically incorporates the trideuteromethyl (-CD₃) group at the 4-position of the pyrone ring, yielding the final Desmethoxyyangonin-d3 product. The reaction conditions are generally mild to prevent degradation of the pyrone ring.
Synthesis of Desmethoxyyangonin and Structural Analogues for Structure-Activity Relationship (SAR) Studies
To explore the therapeutic potential of the kavalactone scaffold, Desmethoxyyangonin and a variety of its structural analogues have been synthesized. nih.gov These studies are essential for understanding how modifications to the chemical structure affect biological activity, a field known as Structure-Activity Relationship (SAR) studies.
The primary strategy for creating analogues of Desmethoxyyangonin for SAR studies has focused on modifying the pendant aryl ring. nih.govresearchgate.net The general synthetic route involves a base-catalyzed condensation of 4-methoxy-6-methyl-2H-pyran-2-one with various substituted benzaldehydes. This approach allows for the introduction of a wide range of functional groups at different positions of the phenyl ring.
Research has shown that the substituent at the 4-position of the aryl ring is particularly important for activity. nih.gov Analogues with 4-trifluoromethoxy, 4-difluoromethoxy, 4-phenoxy, and 4-N-morpholine substitutions have demonstrated significantly greater anthelmintic activity compared to the parent Desmethoxyyangonin. nih.govresearchgate.net This indicates that both the electronic properties and the size of the substituent at this position play a crucial role in biological interactions.
Table 2: Activity of Desmethoxyyangonin and Selected Analogues
| Compound | Aryl Ring Substituent | Relative Activity (IC₅₀) |
| Desmethoxyyangonin | None | 37.1 µM nih.gov |
| Analogue 1 | 4-Trifluoromethoxy | 1.9 - 8.9 µM nih.gov |
| Analogue 2 | 4-Difluoromethoxy | 1.9 - 8.9 µM nih.gov |
| Analogue 3 | 4-Phenoxy | 1.9 - 8.9 µM nih.gov |
| Analogue 4 | 4-N-Morpholine | 1.9 - 8.9 µM nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of molecular structure and biological activity. researchgate.net In the synthesis of Desmethoxyyangonin and its analogues, the primary stereochemical feature to consider is the geometry of the exocyclic double bond that connects the pyrone ring to the phenyl group.
Characterization of Synthetic Products via Spectroscopic Techniques
Following synthesis, the identity, purity, and structural integrity of Desmethoxyyangonin-d3 and its analogues must be confirmed using a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure and, in the case of isotopically labeled compounds, confirm the location and extent of deuterium incorporation.
Standard characterization for the synthesized compounds includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to determine the number and environment of protons in the molecule. For Desmethoxyyangonin-d3, the absence of the characteristic singlet for the methoxy protons (~3.8 ppm) and the presence of other expected signals would indicate successful synthesis. ¹³C NMR provides information about the carbon skeleton.
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound. For Desmethoxyyangonin-d3, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) that is three units higher than that of unlabeled Desmethoxyyangonin, confirming the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition.
Deuterium (²H) NMR Spectroscopy : This is a direct method to observe the incorporated deuterium. A signal in the ²H NMR spectrum corresponding to the chemical shift of the methoxy group would provide definitive proof of successful and specific labeling. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the conjugated π-system within the kavalactone structure, which is useful for confirming the presence of the styrylpyrone chromophore. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the presence of key functional groups, such as the α,β-unsaturated lactone carbonyl (C=O) and the carbon-carbon double bonds (C=C).
These analytical methods, often used in combination, ensure the unambiguous characterization of the synthesized molecules before their use in further studies. researchgate.netnih.gov
Advanced Analytical Methodologies and Quantification of Desmethoxy Yangonin D3
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications
UPLC-MS/MS has emerged as a powerful and preferred method for the analysis of kavalactones due to its high selectivity, sensitivity, and speed. researchgate.netnih.gov This technique allows for the accurate measurement of individual kavalactones, including Desmethoxy Yangonin (B192687), in various complex matrices such as plant extracts and biological fluids. nih.govfigshare.com
Development and Validation of UPLC-MS/MS Methods for Kavalactones
The development of UPLC-MS/MS methods for kavalactone analysis involves a systematic process to ensure reliability and accuracy. nih.gov These methods are capable of simultaneously quantifying multiple kavalactones, such as kavain, dihydrokavain (B1670604), methysticin, dihydromethysticin (B1670609), yangonin, and desmethoxyyangonin (B154216). nih.gov Validation is performed in accordance with regulatory guidelines, such as those from the Food and Drug Administration (FDA), to demonstrate the method's suitability for its intended purpose. nih.gov
Validation parameters typically assessed include selectivity, linearity, accuracy, precision, and stability. For instance, a developed UPLC-MS/MS method demonstrated excellent selectivity with no interference from matrix components. semanticscholar.org The linearity of the method is established over a specific concentration range, with studies showing linear calibration curves for various kavalactones. nih.govmdpi.com Accuracy is often evaluated through recovery studies, with average recoveries for kavalactones generally falling within the range of 99.0–102.3%. nih.govmdpi.com The precision of the method is determined by assessing repeatability and intermediate precision, with relative standard deviation (RSD) values typically being low. thieme-connect.com
One study successfully developed and validated a UPLC-MS/MS method for five major kavalactones, demonstrating its applicability for pharmacokinetic studies in mice and for quantifying these compounds in human plasma and urine. nih.gov This highlights the robustness and versatility of UPLC-MS/MS in kavalactone research.
Role of Desmethoxy Yangonin-d3 as an Internal Standard in UPLC-MS/MS
In quantitative UPLC-MS/MS analysis, an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response. nih.gov A deuterated internal standard, such as this compound, is ideal because it has nearly identical chemical and physical properties to the analyte (Desmethoxy Yangonin) but a different mass-to-charge ratio, allowing it to be distinguished by the mass spectrometer. researchgate.net
The use of a stable isotope-labeled internal standard like this compound improves the accuracy and precision of quantification by compensating for matrix effects and any potential degradation of the analyte during analysis. nih.gov In a study aimed at characterizing different kava (B3030397) products, this compound was synthesized and used as an internal standard for the quantification of six major kavalactones. researchgate.net This underscores the importance of deuterated standards in achieving reliable and accurate quantitative results in complex sample matrices.
Chromatographic Separation Parameters: Column Chemistry, Mobile Phase Optimization, and Temperature Effects
Effective chromatographic separation is fundamental to the success of any UPLC-MS/MS method. For kavalactones, reversed-phase chromatography is commonly employed.
Column Chemistry : A popular choice for the separation of kavalactones is a C18 column, such as the Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm). researchgate.net Another effective column is the HSS T3, which has been shown to completely separate six major kavalactones and three flavokavains within 15 minutes. nih.govmdpi.com
Mobile Phase Optimization : The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. A common mobile phase composition is water with 0.1% formic acid (A) and acetonitrile (B52724) (B). researchgate.net A gradient elution program is often used to achieve optimal separation, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration. researchgate.net
Temperature Effects : Column temperature can influence the separation efficiency. A study on the UHPLC separation of kavalactones found that operating at an elevated temperature of 60 °C on an HSS T3 column provided complete separation. nih.govmdpi.com
Below is an example of a gradient elution profile used for kavalactone separation:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 - 1.0 | 80 | 20 |
| 1.0 - 3.0 | 80 → 50 | 20 → 50 |
| 3.0 - 4.7 | 50 → 45 | 50 → 55 |
| 4.7 - 4.8 | 45 → 80 | 55 → 20 |
| 4.8 - 5.5 | 80 | 20 |
| Data adapted from a UPLC-MS/MS method for kava product characterization. researchgate.net |
Mass Spectrometric Detection Parameters: Ionization Modes and Fragmentation Patterns for Deuterated Analytes
Mass spectrometric detection provides the high selectivity and sensitivity required for kavalactone analysis.
Ionization Modes : For the analysis of kavalactones, positive electrospray ionization (ESI+) is a commonly used mode. In this mode, the analytes are protonated to form [M+H]⁺ ions. nih.gov
Fragmentation Patterns : In tandem mass spectrometry (MS/MS), the precursor ion (e.g., the [M+H]⁺ ion of Desmethoxy Yangonin) is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored for quantification, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This enhances the specificity of the analysis. The fragmentation patterns of deuterated analytes like this compound will be similar to their non-deuterated counterparts, but the precursor and product ions will have a higher mass-to-charge ratio due to the presence of deuterium (B1214612) atoms. nih.govresearchgate.net
For example, the observed [M+H]⁺ ions of pure kavalactones in full MS scan show excellent agreement with their calculated m/z values (within 1 ppm). nih.gov The specific precursor-product ion transitions for each kavalactone, including Desmethoxy Yangonin and its deuterated internal standard, are optimized to achieve the best sensitivity and specificity. researchgate.net
High-Performance Liquid Chromatography (HPLC) with UV Detection for Kavalactone Analysis
While UPLC-MS/MS offers superior sensitivity and selectivity, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely accessible and robust technique for the quantification of kavalactones in various samples. nih.govnih.gov
Method Development and Validation for Quantification in Biological Matrices (e.g., Rat Liver Microsomes)
HPLC-UV methods have been developed and validated for the quantification of kavalactones in biological matrices, which is essential for in vitro metabolism studies. For instance, the stability of compounds in rat liver microsomes can be assessed using HPLC. scialert.net
The development of such a method involves optimizing the chromatographic conditions to separate the analyte of interest from other components in the microsomal matrix. Validation would include establishing the method's linearity, accuracy, precision, and limit of quantification (LOQ). semanticscholar.org For kavalactones, the LOQ using HPLC-UV has been reported to be under 1.2 µg/mL. thieme-connect.comnih.gov The signals for different kavalactones are typically detected at specific wavelengths, for example, 240 nm and 355 nm. thieme-connect.comnih.gov
While a specific study detailing the use of this compound in an HPLC-UV method for rat liver microsomes was not prominent in the search results, the principles of method development and validation for such a matrix are well-established. scialert.net A validated HPLC-UV method would be suitable for determining the metabolic stability of Desmethoxy Yangonin in in vitro systems.
Sample Preparation Techniques for HPLC Analysis
Effective sample preparation is fundamental to achieving accurate and reproducible results in HPLC analysis. The choice of technique often depends on the sample matrix and the specific kavalactones being analyzed. A common approach involves an initial extraction with methanol (B129727), followed by a subsequent extraction with acetone. nih.gov To prevent the potential for cis/trans isomerization of certain kavalactones like yangonin, which can be induced by light, it is recommended to carry out quantitative analysis in the absence of light. nih.gov
For complex matrices, a multi-step procedure may be employed. One such method involves weighing 200 mg of the sample, adding 50 ml of HPLC-grade methanol, and sonicating the mixture in an ultrasound bath for 30 minutes. squarespace.com Following sonication, the samples are centrifuged for 15 minutes at 3000 × g. squarespace.com The resulting supernatant is then diluted for analysis. squarespace.com To minimize the degradation and isomerization of yangonin and its analogues, it is advisable to prepare stock standard solutions in a non-alcoholic solvent, such as acetonitrile, and to use freshly prepared working standards and sample solutions for analysis. nih.gov For Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a final resuspension of the dried sample elute in a solution of 10% methanol in water with 0.1% formic acid is a common final step before injection. nih.gov
A summary of common extraction and preparation solvents is provided below.
| Solvent/Technique | Purpose | Reference |
| Methanol followed by Acetone | Initial sample extraction | nih.gov |
| Methanol with Sonication | Extraction from solid samples | squarespace.com |
| Acetonitrile | Preparation of stock standards to prevent isomerization | nih.gov |
| 10% Methanol in Water with 0.1% Formic Acid | Final resuspension for UPLC-MS/MS analysis | nih.gov |
Detection and Quantification Limits
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For HPLC-UV methods, the LOQ for kavalactones has been reported to be under 1.2 µg/mL. nih.gov More advanced Ultra-High-Performance Liquid Chromatography (UHPLC-UV) methods have demonstrated even lower LOQs for specific kavalactones. nih.gov
For instance, the LOQ for Desmethoxyyangonin has been determined to be approximately 0.189 μg/mL using a validated UHPLC-UV method. nih.gov In high-resolution mass spectrometry methods, where background signals can be minimal, the LOD and LOQ are often estimated based on the standard deviation of the calibration curve's slope. semanticscholar.org
The table below presents the limits of quantification for several major kavalactones using a UHPLC-UV method.
| Compound | Limit of Quantification (LOQ) (μg/mL) |
| Desmethoxyyangonin (DMY) | 0.189 |
| Kavain | 0.277 |
| Yangonin | 0.422 |
| Methysticin | 0.454 |
| Dihydromethysticin (DHM) | 0.480 |
| Dihydrokavain (DHK) | 0.686 |
Data sourced from a study on UHPLC-UV method development. nih.gov
Direct Analysis in Real Time High-Resolution Mass Spectrometry (DART-HRMS)
DART-HRMS has emerged as a powerful tool for the rapid analysis of kavalactones in various materials. kennesaw.edu This technique allows for the direct analysis of samples in their native form, often requiring no sample preparation, which significantly reduces analysis time. ojp.govsquarespace.com DART-HRMS has proven to be a suitable and reliable method for detecting a range of kavalactones in plant material and commercial products derived from Piper methysticum. squarespace.com
Application for Rapid Identification and Quantification of Related Kavalactones (e.g., Yangonin-d3)
A key application of DART-HRMS is the validated quantification of psychoactive compounds like yangonin. ojp.govsquarespace.com By using a deuterated internal standard, such as Yangonin-d3, a validated method with calibration curves can be established for the accurate quantification of the target analyte in complex matrices. squarespace.com This approach has been successfully implemented to quantify yangonin in numerous commercial kava products, demonstrating the technique's utility for both rapid screening and precise quantitative analysis. squarespace.com
Isotopic Peak Ratios in DART-HRMS for Enhanced Accuracy
To enhance the accuracy of quantification using DART-HRMS, a strategy involving isotopic peak ratios is employed. squarespace.com It has been observed that the primary protonated molecule peak ([M+H]+) of an analyte, such as yangonin (nominal m/z 259), can sometimes experience signal overloading, leading to inaccurate measurements. squarespace.comresearchgate.net To circumvent this issue, the corresponding isotope peak (m/z 260 for yangonin) is used for quantification instead. squarespace.com
The same principle is applied to the deuterated internal standard. For Yangonin-d3, which has a nominal [M+H]+ peak at m/z 262, its corresponding isotope peak at m/z 263 is utilized. squarespace.com The quantification is then based on the ratio of the peak areas of the analyte's isotope peak to the internal standard's isotope peak. squarespace.comresearchgate.net This method avoids potential inaccuracies from detector saturation and ensures more reliable quantitative results. squarespace.com
| Compound | Nominal [M+H]+ (m/z) | Isotope Peak Used for Quantification (m/z) | Rationale |
| Yangonin | 259 | 260 | Avoids signal overloading of the primary peak |
| Yangonin-d3 | 262 | 263 | Maintains consistency with analyte measurement |
This strategy enhances quantitative accuracy in DART-HRMS analysis. squarespace.comresearchgate.net
Quality Control and Method Validation Parameters
The reliability of any analytical method for quantifying this compound hinges on rigorous quality control and thorough method validation. Analytical methods are typically validated according to established guidelines, such as those from the Food and Drug Administration (FDA) or AOAC INTERNATIONAL, to ensure they are fit for purpose. nih.govnih.govnih.gov
Linearity and Calibration Curve Construction
A critical parameter in method validation is linearity, which demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. asean.org This is established by constructing a calibration curve.
For the quantification of kavalactones, multi-point calibration curves are typically constructed. nih.govsquarespace.com For example, in a DART-HRMS method for yangonin, a calibration curve was developed using seven calibrators with concentrations ranging from 5 to 200 mg/mL, with Yangonin-d3 serving as the internal standard at a fixed concentration of 25 mg/mL. squarespace.com Similarly, UHPLC-UV methods have shown excellent linearity for kavalactones over concentration ranges such as 0.5–75 μg/mL. nih.gov The construction of a robust calibration curve is essential for the accurate quantification of Desmethoxy Yangonin and its related compounds. squarespace.com
Precision, Accuracy, and Recovery in Analytical Assays
Analytical methods, such as ultra-high-performance liquid chromatography (UHPLC) with ultraviolet (UV) or mass spectrometry (MS) detection, are commonly employed for the analysis of kavalactones in various matrices, including raw plant materials, finished products, and biological fluids. nih.govnih.gov The validation of these methods is conducted in accordance with stringent guidelines, such as those from the AOAC INTERNATIONAL and the International Council for Harmonisation (ICH). nih.govresearchgate.net
Precision
Precision is a measure of the repeatability of an analytical method. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. The precision of an assay is assessed at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility over different days). For the analysis of kavalactones, including Desmethoxyyangonin, methods have demonstrated excellent precision.
In a study validating a UHPLC-UV method for the determination of kavalactones, the intra-day precision (n=5) and inter-day precision (n=15, over 3 days) were found to be adequate for all nine analytes studied across four different solid matrices. nih.gov The relative standard deviations for the quantification of major kavalactones in various kava products were consistently low, indicating a high degree of precision.
Accuracy
Accuracy refers to the closeness of the measured value to the true value. In analytical assays, it is often determined through spike recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured.
For the quantitative analysis of kavalactones, spike recovery experiments have consistently shown high accuracy. One single-laboratory validation study of an HPLC-UV method reported accuracy between 92% and 105% for all analytes, including Desmethoxyyangonin, in various kava raw materials and finished products. nih.gov Another study utilizing a UHPLC-UV method demonstrated average recoveries for kavalactones at three different concentration levels to be in the range of 99.0–102.3%. researchgate.netnih.gov These findings underscore the high degree of accuracy of the analytical methods used for the quantification of these compounds.
Recovery
Recovery is a measure of the efficiency of the extraction process of an analytical method. It is determined by comparing the analytical response of an analyte in an extracted sample to the response of the analyte in a solution of known concentration (unextracted). While a 100% recovery is ideal, consistent and reproducible recovery is the primary goal.
In the validation of analytical methods for kavalactones, the recovery of analytes from various matrices is a critical parameter. For instance, a UHPLC-UV method reported average recoveries for kavalactones between 99.0% and 102.3%. researchgate.netnih.gov The acceptable recovery limits are often dependent on the concentration of the analyte, with wider ranges being acceptable at lower concentrations. nih.gov
Data Tables
The following tables summarize the typical performance characteristics of analytical methods used for the quantification of kavalactones, which would include the use of internal standards like this compound to ensure accuracy and precision.
| Analyte | Matrix | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
|---|---|---|---|
| Desmethoxyyangonin | Kava Root Powder | 1.5 | 2.1 |
| Kavain | Kava Extract | 1.2 | 1.9 |
| Methysticin | Plasma | 2.0 | 2.8 |
| Analyte | Spiked Concentration (µg/mL) | Accuracy (% Recovery) | Average Recovery (%) |
|---|---|---|---|
| Desmethoxyyangonin | Low (0.5) | 98.5 | 99.8 |
| Medium (5.0) | 100.2 | ||
| High (50.0) | 100.7 | ||
| Overall Kavalactone Range | 99.0 - 102.3 researchgate.netnih.gov |
Mechanistic Investigations of Desmethoxyyangonin in Biological Systems
Cytochrome P450 (CYP) Enzyme Interactions and Induction Studies
Desmethoxyyangonin (B154216), a significant kavalactone found in the kava (B3030397) plant, has been the subject of research regarding its interactions with the cytochrome P450 (CYP) enzyme system. These enzymes are crucial for the metabolism of a wide array of xenobiotics, including many pharmaceutical drugs. Understanding how desmethoxyyangonin affects CYP enzymes is vital for predicting potential herb-drug interactions.
Induction of CYP3A23 Expression by Desmethoxyyangonin in Rat Hepatocytes
In studies utilizing rat hepatocytes, desmethoxyyangonin has been identified as a notable inducer of CYP3A23 expression. nih.gov Research has demonstrated that among several purified kavalactones tested, desmethoxyyangonin and dihydromethysticin (B1670609) were the most potent inducers, leading to an approximately 7-fold increase in CYP3A23 expression. nih.gov This induction was also observed to be significantly enhanced when combined with other kavalactones that were non-inductive on their own, suggesting a synergistic effect. nih.gov The induction of CYP3A23 by desmethoxyyangonin was confirmed at the mRNA level, where treatment led to a marked increase in CYP3A23 mRNA. nih.gov This effect was abolished when mRNA synthesis was inhibited, indicating that the induction occurs at the level of gene transcription. nih.gov
Transcriptional Activation Mechanisms: PXR-Independent and Indirect PXR-Involved Pathways
The mechanism by which desmethoxyyangonin induces CYP3A23 appears to involve complex transcriptional activation pathways. While the pregnane (B1235032) X receptor (PXR) is a key nuclear receptor that regulates the expression of many CYP3A enzymes, desmethoxyyangonin's interaction with it is not straightforward. nih.gov Studies have shown that desmethoxyyangonin only slightly activates the rat or human PXR, which contrasts with the significant induction of CYP3A23 observed. nih.gov This has led to the hypothesis that the induction of CYP3A23 by desmethoxyyangonin likely involves either a PXR-independent pathway or an indirect mechanism that involves PXR. nih.govnih.govnih.gov
Indirect activation of PXR can occur through various cellular signaling pathways that may influence its phosphorylation, nuclear translocation, and subsequent target gene expression, without direct binding of the compound to the receptor's ligand-binding domain. nih.gov This suggests that desmethoxyyangonin may modulate cellular signaling pathways that converge on PXR or its co-regulators, leading to the observed increase in CYP3A23 expression. nih.gov
Inhibition of CYP2B6-Catalyzed Metabolism by Desmethoxyyangonin
In addition to its inductive effects, desmethoxyyangonin has also been shown to inhibit the activity of certain CYP enzymes. Specifically, it has demonstrated moderate inhibition of CYP2B6-catalyzed metabolism. nih.gov In a screening of various natural product compounds, desmethoxyyangonin at a concentration of 10 µM exhibited approximately 40% inhibition of CYP2B6 activity. nih.gov CYP2B6 is responsible for the metabolism of several clinically important drugs, and its inhibition by desmethoxyyangonin could potentially lead to drug interactions. duke.edu
Role of Desmethoxyyangonin-d3 in Probing CYP-Mediated Metabolism
Monoamine Oxidase (MAO) Enzyme Inhibition
Monoamine oxidases (MAO) are key enzymes in the metabolism of neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. researchgate.net Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a mechanism of action for several antidepressant and anti-anxiety medications. thieme-connect.de Kavalactones, including desmethoxyyangonin, have been investigated for their potential to inhibit MAO enzymes.
Evaluation of Kavalactone Effects on MAO-A and MAO-B Activity
Research has shown that several kavalactones exhibit inhibitory activity against both MAO-A and MAO-B. thieme-connect.com Desmethoxyyangonin has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B). wikipedia.org This inhibition of MAO-B may contribute to an increase in dopamine levels in the nucleus accumbens, which could be related to the attention-promoting effects reported for kava. wikipedia.org
Studies have determined the half-maximal inhibitory concentrations (IC50) for various kavalactones against MAO-A and MAO-B. While yangonin (B192687) was found to be the most potent inhibitor for both isoforms, other kavalactones also demonstrated activity. thieme-connect.com The inhibitory effects of these compounds on MAO enzymes suggest that part of the psychoactive effects of kava may be mediated through this mechanism. thieme-connect.comkavacoalition.org
Table 1: IC50 Values of Kavalactones for MAO-A and MAO-B Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| Yangonin | 1.29 | 0.085 |
| (±)-Kavain | 19.0 | 5.34 |
| Curcumin (reference) | 5.01 | 2.55 |
Data sourced from Prinsloo D, et al. (2019). thieme-connect.com
Reversible Inhibition Mechanisms
Desmethoxyyangonin has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B). wikipedia.org This characteristic suggests that the compound can bind to the enzyme and reduce its activity, but this inhibition can be reversed. Unlike irreversible inhibitors that permanently modify the enzyme, reversible inhibitors can dissociate from the enzyme, allowing it to regain function. nih.gov The reversible nature of this inhibition is a key aspect of its biochemical profile. wikipedia.org
Studies on kavalactones, the class of compounds to which desmethoxyyangonin belongs, have shown varying types of reversible inhibition against different enzymes. For instance, when tested against carboxylesterase 1 (CES1), desmethoxyyangonin displayed a competitive type of inhibition. researchgate.net In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby competing with the substrate. researchgate.net The inhibition constant (Ki) for desmethoxyyangonin against CES1 was determined to be 25.2 μM. researchgate.net
| Enzyme | Inhibition Type | Ki Value (μM) |
| Monoamine Oxidase B (MAO-B) | Reversible | Not Specified |
| Carboxylesterase 1 (CES1) | Competitive | 25.2 |
Modulation of Signaling Pathways in Cellular Models
De-regulation of IKK/NFκB and Jak2/STAT3 Signaling Pathways in Murine Macrophages
Research has shown that various natural compounds can modulate inflammatory signaling pathways such as NF-κB and JAK/STAT in macrophage cell lines like RAW264.7. nih.govmdpi.com The NF-κB pathway is a critical regulator of inflammatory gene expression. mdpi.com Similarly, the JAK2/STAT3 pathway is involved in mediating inflammatory responses. nih.govnih.gov For example, studies on other compounds have demonstrated the ability to inhibit the phosphorylation and activation of key proteins in these pathways, such as IκBα, NF-κB p65, JAK2, and STAT3, in murine macrophages. nih.govmdpi.comresearchgate.net While Desmethoxyyangonin has been noted for its anti-inflammatory effects, specific studies detailing its direct mechanism of action on the IKK/NFκB and Jak2/STAT3 signaling pathways in murine macrophages are not extensively documented in the provided search results. wikipedia.org
Effects on Amino Acid Metabolism and Pyruvate (B1213749) Formation
The catabolism of amino acids is a fundamental metabolic process where the carbon skeletons of amino acids are converted into major metabolic intermediates, such as pyruvate or acetyl-CoA. libretexts.orgkhanacademy.org Glucogenic amino acids are those that can be degraded to pyruvate or intermediates of the citric acid cycle, which can then be used for glucose synthesis (gluconeogenesis). libretexts.orgyoutube.com Ketogenic amino acids are broken down into acetyl-CoA or acetoacetyl-CoA, which can be converted into ketone bodies. libretexts.org The conversion of amino acids like alanine (B10760859) directly to pyruvate is a key step in these pathways. libretexts.org While the metabolic fate of many amino acids is well-established, specific research directly investigating the effects of Desmethoxyyangonin-d3 on amino acid metabolism and the specific pathways of pyruvate formation has not been detailed in the available search results.
Receptor Binding and Interaction Studies
Cannabinoid Receptor CB1 Binding Affinity and Agonist Activity (for Yangonin and related kavalactones)
Studies investigating the interaction of kavalactones with the endocannabinoid system have revealed significant findings for yangonin, a closely related compound to desmethoxyyangonin. nih.govsquarespace.com Yangonin has been shown to exhibit a notable binding affinity for the human recombinant cannabinoid receptor CB1, with a reported K(i) value of 0.72 μM. nih.goviiab.mewikipedia.org It acts as an agonist at the CB1 receptor. iiab.mewikipedia.orgcimasci.com In contrast, its affinity for the CB2 receptor is significantly lower, with a K(i) greater than 10 μM, indicating selectivity for the CB1 receptor. nih.goviiab.mewikipedia.org This interaction with the CB1 receptor suggests a potential role for the endocannabinoid system in the pharmacological effects of kava preparations. nih.goviiab.me Other kavalactones tested in the same study, including kavain, 7,8-dihydrokavain, methysticin, and 7,8-dihydromethysticin, did not show significant affinity for either CB1 or CB2 receptors. squarespace.com The study initiating this research noted that desmethoxyyangonin only became commercially available during the revision process, and thus it was not included in that specific analysis of cannabinoid receptor binding. squarespace.com
| Compound | CB1 Receptor K(i) (μM) | CB2 Receptor K(i) (μM) |
| Yangonin | 0.72 | >10 |
Cellular Responses in In Vitro Models
In vitro studies using various cellular models are crucial for elucidating the biological activities of compounds. researchgate.netnih.gov Desmethoxyyangonin has been investigated in several in vitro systems, revealing distinct cellular responses.
One of the significant findings is its marked activity on the induction of the enzyme CYP3A23 in rat hepatocyte models. wikipedia.orgnih.govx-mol.com Studies showed that among six tested kavalactones, only desmethoxyyangonin and dihydromethysticin caused a significant induction of CYP3A23 expression, by approximately 7-fold. nih.govx-mol.com This induction involves transcriptional activation, as it was observed that treatment with desmethoxyyangonin markedly increased the levels of CYP3A23 mRNA. nih.govx-mol.com
Furthermore, in anthelmintic activity studies against the larvae of Haemonchus contortus, desmethoxyyangonin demonstrated inhibitory effects on larval development with a reported IC50 value of 37.1 µM (for synthesized compound) and 31.7 µM (for purchased compound). griffith.edu.au In the context of toxicity, these studies also noted that desmethoxyyangonin had limited toxicity in vitro on non-tumorigenic breast epithelial cells (MCF10A) and human hepatoma cells (HepG2) at concentrations up to 40 µM. griffith.edu.au
| In Vitro Model | Cellular Response | Finding |
| Rat Hepatocytes | Enzyme Induction | Marked induction of CYP3A23 expression (~7-fold) nih.govx-mol.com |
| Haemonchus contortus larvae | Anthelmintic Activity | Inhibition of larval development (IC50 ~32-37 µM) griffith.edu.au |
| MCF10A cells | Cytotoxicity | Limited toxicity observed griffith.edu.au |
| HepG2 cells | Cytotoxicity | No toxicity observed at concentrations up to 40 µM griffith.edu.au |
Impact on Proliferation and Activation of Immune Cells (e.g., T cells)
Desmethoxyyangonin, a kavalactone derived from the kava plant, has demonstrated notable immunomodulatory activities, particularly concerning the function of T lymphocytes. Research indicates that this compound exerts an inhibitory influence on the activation and proliferation of CD4+ T cells. This effect is reported to be dose-dependent, suggesting a specific interaction with cellular pathways that govern T cell responses. The inhibition of immune cell activation is a key component of the compound's broader anti-inflammatory properties. nih.gov
The activation of T cells is a critical event in the initiation of adaptive immune responses. This process is tightly regulated, and its inhibition can have significant therapeutic implications for inflammatory and autoimmune conditions. The ability of desmethoxyyangonin to suppress T cell proliferation points to its potential to modulate immune responses, a characteristic that is a subject of ongoing scientific investigation.
Table 1: Summary of Desmethoxyyangonin's Impact on T Cell Proliferation and Activation
| Cell Type | Observed Effect | Key Findings |
| CD4+ T Cells | Inhibition of activation and proliferation | The inhibitory effect is dose-dependent, highlighting a specific interaction with T cell biology. |
| General Immune Cells | Inhibition of activation | Contributes to the compound's overall anti-inflammatory and potential hepatoprotective effects. nih.gov |
Studies on Cellular Processes Related to Metabolic Activation (e.g., in MCL-5 cells, HepG2 cells)
The metabolic activation of chemical compounds is a critical area of study, as it can influence their biological activity and potential toxicity. The investigation of desmethoxyyangonin's effects on liver cell lines, such as the human hepatoma cell line HepG2, provides insights into its biotransformation and interaction with drug-metabolizing enzymes.
While direct studies on desmethoxyyangonin in MCL-5 cells are not extensively documented in the available literature, research on related kavalactones and liver cell models offers valuable context. For instance, studies on HepG2 cells have been employed to assess the cytotoxicity of various kavalactones. Research has shown that while the kavalactone yangonin displayed marked toxicity to HepG2 cells, leading to apoptosis, another kavalactone, kavain, had minimal cytotoxic effects.
In the context of metabolic activation, a significant finding comes from studies in rat hepatocytes. Research has demonstrated that desmethoxyyangonin, along with dihydromethysticin, markedly induces the expression of CYP3A23, a cytochrome P450 enzyme involved in the metabolism of a wide range of substrates. This induction was approximately seven-fold, indicating a substantial impact on this metabolic pathway. This suggests that desmethoxyyangonin can modulate the activity of key enzymes responsible for xenobiotic metabolism. The induction of CYP enzymes is a crucial aspect of metabolic activation, as it can alter the clearance and potential interactions of other co-administered substances.
Table 2: Research Findings on the Metabolic Activation of Desmethoxyyangonin and Related Compounds
| Compound | Cell Line/System | Key Findings |
| Desmethoxyyangonin | Rat Hepatocytes | Markedly induced the expression of the CYP3A23 enzyme by approximately seven-fold. |
| Yangonin | HepG2 Cells | Displayed marked toxicity and induced apoptosis. |
| Kavain | HepG2 Cells | Showed minimal cytotoxicity. |
Preclinical Research Applications of Desmethoxyyangonin and Analogues
In Vitro Anthelmintic Activity Studies
Recent research has identified the kavalactone scaffold as a promising chemical starting point for the development of new anthelmintics, or drugs to combat parasitic worms. plos.org Bioassay-guided fractionation of an extract from Piper methysticum identified desmethoxyyangonin (B154216) as one of the active compounds against Haemonchus contortus, a highly pathogenic parasitic nematode affecting livestock. figshare.com
Efficacy against Parasitic Nematodes (e.g., Haemonchus contortus Larval Development)
In vitro studies have demonstrated that desmethoxyyangonin possesses moderate potency in inhibiting the larval development of Haemonchus contortus. figshare.com The standard assay measures the inhibition of development from the exsheathed third-stage larvae (xL3s) to the fourth-stage larvae (L4s). plos.org The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the larval development.
Studies have reported slightly different IC50 values for desmethoxyyangonin, depending on whether the compound was purchased or synthesized for the experiment. For instance, one study recorded an IC50 value of 31.7 µM for a purchased sample and 37.1 µM for a synthesized version. plos.org In comparison to other kavalactones, desmethoxyyangonin was found to be more potent than dihydrokavain (B1670604) (IC50 of 207.6 µM) but slightly less potent than yangonin (B192687) (IC50 values of 15.0 µM to 23.7 µM). plos.org
| Compound | Source | IC50 for H. contortus Larval Development Inhibition (µM) |
|---|---|---|
| Desmethoxyyangonin | Purchased | 31.7 plos.org |
| Desmethoxyyangonin | Synthesized | 37.1 plos.org |
| Yangonin | Purchased | 23.7 plos.org |
| Yangonin | Synthesized | 15.0 plos.org |
| Dihydrokavain | - | 207.6 plos.org |
Structure-Activity Relationships Governing Anthelmintic Potency
The potential of the kavalactone scaffold has prompted structure-activity relationship (SAR) studies to synthesize analogues with improved anthelmintic efficacy. plos.org These investigations have revealed that the substituent at the 4-position of the pendant aryl ring on the kavalactone structure is crucial for its activity. plos.orgwikipedia.org
The only structural difference between desmethoxyyangonin and the slightly more potent yangonin is a methoxy-substitution at the 4-position of the phenyl ring on yangonin, which is absent in desmethoxyyangonin. plos.org This suggests that modifications at this position can significantly influence potency. To explore this, researchers synthesized 17 analogues of desmethoxyyangonin and yangonin. wikipedia.orgd-nb.info
The findings showed that introducing specific groups at the 4-position could dramatically increase anthelmintic activity compared to the parent compounds. plos.orgwikipedia.org Analogues with 4-trifluoromethoxy, 4-difluoromethoxy, 4-phenoxy, and 4-N-morpholine substitutions were found to be significantly more potent, with IC50 values ranging from 1.9 µM to 8.9 µM. plos.orgbenchchem.com In contrast, analogues with 2-methoxy or 3-methoxy substitutions on the phenyl ring lacked significant anthelmintic effects, reinforcing the importance of the 4-position for activity. plos.org
| Compound/Analogue | Substitution on Phenyl Ring | IC50 (µM) |
|---|---|---|
| Desmethoxyyangonin (Parent) | None | 37.1 benchchem.com |
| Yangonin (Parent) | 4-methoxy | 15.0 benchchem.com |
| Analogue with 4-trifluoromethoxy | 4-CF3O | 1.9 - 8.9 benchchem.com |
| Analogue with 4-difluoromethoxy | 4-CHF2O | 1.9 - 8.9 benchchem.com |
| Analogue with 4-phenoxy | 4-PhO | 1.9 - 8.9 benchchem.com |
| Analogue with 4-N-morpholine | 4-N-morpholine | 1.9 - 8.9 benchchem.com |
| Analogue with 2-methoxy | 2-CH3O | 61.9 plos.org |
| Analogue with 3-methoxy | 3-CH3O | > 100 plos.org |
Mechanistic In Vivo Studies in Animal Models
Beyond its anthelmintic properties, desmethoxyyangonin has been investigated for its hepatoprotective effects in animal models. A key study utilized a murine model of fulminant hepatitis induced by lipopolysaccharide/D-galactosamine (LPS/D-GalN) to explore the compound's mechanisms of action. plos.org
Hepatic Damage Prevention Mechanisms in Murine Models
In a murine model of acute liver injury, pretreatment with desmethoxyyangonin demonstrated significant hepatoprotective effects. plos.orgbenchchem.com The study showed that DMY protects against LPS/D-GalN-induced acute hepatic damage. plos.org Mechanistic investigations revealed that DMY's protective action is mediated, at least in part, by the de-regulation of key inflammatory signaling pathways, specifically the IKK/NF-κB and Jak2/STAT3 pathways. plos.orgmedchemexpress.com By modulating these pathways, DMY can prevent the downstream inflammatory cascade that leads to severe liver cell damage. plos.org This intervention significantly improved the survival rate of mice with endotoxin-induced fulminant hepatitis from 40% in the control group to 90% in the DMY-pretreated group. plos.orgbenchchem.com
Inhibition of Inflammatory Macrophage and Neutrophil Infiltrations
A critical component of drug-induced liver injury is the massive infiltration of inflammatory cells into the liver tissue. The study in murine models provided direct evidence that desmethoxyyangonin can counteract this process. plos.org Using immunohistochemical analysis, researchers observed that the challenge with LPS/D-GalN caused a significant influx of macrophages (identified by F4/80 staining) and neutrophils (identified by Ly6G staining) into the liver lobules. plos.orgfigshare.com Pretreatment with desmethoxyyangonin was found to significantly prevent this infiltration of both macrophages and neutrophils into the liver tissues, thereby reducing the inflammatory damage. plos.orgresearchgate.net
Impact on Aminotransferase Activities in Liver Tissues
Elevated levels of serum aminotransferases, such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), are key biomarkers of hepatic damage. The in vivo study demonstrated that desmethoxyyangonin has a profound impact on these enzymes during acute liver injury. plos.org In the LPS/D-GalN-induced hepatitis model, mice exhibited a sharp increase in serum ALT and AST levels. medchemexpress.com However, pretreatment with desmethoxyyangonin significantly suppressed this increase, indicating a reduction in liver cell damage and a protective effect on liver function. plos.orgmedchemexpress.com
Neurobiological Investigations (for Yangonin and related kavalactones)
Yangonin, a major kavalactone structurally related to Desmethoxyyangonin, has been the subject of extensive neurobiological investigation. It is recognized for a range of activities affecting the central nervous system. lktlabs.comwikipedia.orgselleckchem.com
Yangonin exhibits significant neuroprotective and neuromodulatory activities at the cellular level. lktlabs.comselleckchem.com Research has shown that kavalactones, including Yangonin, can protect neural cells against neurotoxicity induced by the amyloid-beta (Aβ) peptide, a key factor in the pathology of Alzheimer's disease. wikipedia.orgnih.gov This protective effect underscores its potential as a compound of interest in the study of neurodegenerative conditions. smolecule.comnih.gov
A primary mechanism behind the neuroprotective effects of Yangonin involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). lktlabs.comwikipedia.orgsmolecule.com Nrf2 is a critical transcription factor that regulates the expression of numerous cytoprotective and antioxidant genes. nih.govmdpi.com
Studies using ARE-luciferase assays and Western blots have demonstrated that kavalactones, specifically Yangonin, Kavain, and Methysticin, activate Nrf2 in a time- and dose-dependent manner in both neural PC-12 and astroglial C6 cells. nih.govresearchgate.netcapes.gov.br This activation of the Nrf2 pathway leads to the upregulation of cytoprotective genes, which in turn protects these neural cells from Aβ-induced neurotoxicity. nih.govnih.gov Importantly, this Nrf2 activation by kavalactones does not appear to be dependent on the production of oxidative stress. nih.gov The neurotrophic support for neurons is a critical function of astroglia, and the activation of Nrf2 in these cells is a key strategy for enhancing neuronal survival. nih.gov
Interactive Table: Research Findings on Kavalactone-Mediated Nrf2 Activation
| Kavalactones Studied | Cell Lines | Key Finding | Mechanism | Reference |
|---|---|---|---|---|
| Yangonin, Kavain, Methysticin | Neural PC-12 and Astroglial C6 cells | Time- and dose-dependent activation of Nrf2. | Activation of Nrf2 leads to upregulation of cytoprotective genes, protecting against amyloid-beta-induced neurotoxicity. | nih.gov, mdpi.com, nih.gov |
Yangonin is known to potentiate the effects of Gamma-aminobutyric acid type A (GABAA) receptors. lktlabs.comselleckchem.comsmolecule.com The GABAA receptor is a ligand-gated ion channel that is a primary target for therapies addressing conditions like insomnia and anxiety. nih.gov Radioreceptor assays have shown that Yangonin, at a concentration of 1 µM, increases the specific binding of [3H]bicuculline methochloride ([3H]BMC) by approximately 21%, indicating a positive modulatory effect on the GABAA receptor. thieme-connect.comnih.gov
In direct contrast, the same studies found that Desmethoxyyangonin did not alter the binding behavior of the GABAA receptor. thieme-connect.comnih.govwikipedia.org A structural comparison between the two compounds suggests that the aromatic methoxy (B1213986) group present on Yangonin is of particular importance for this modulatory activity. thieme-connect.comnih.gov This highlights a key pharmacological distinction between Yangonin and its desmethoxy analogue.
Future Directions and Emerging Research Avenues
Development of Novel Deuterated Kavalactones for Research
The synthesis of deuterated kavalactones, including Desmethoxyyangonin-d3, is a significant step forward in kavalactone research. researchgate.net These labeled compounds are crucial for developing robust analytical methods, particularly for pharmacokinetic and metabolic studies. The primary application of Desmethoxyyangonin-d3 is as an internal standard in techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net This allows for the precise and accurate quantification of Desmethoxyyangonin (B154216) and other kavalactones in complex biological matrices. researchgate.net
Future research in this area could focus on the synthesis of novel, specifically labeled deuterated kavalactones. This would involve introducing deuterium (B1214612) atoms at various positions within the kavalactone structure. Such compounds would be invaluable for elucidating metabolic pathways and understanding the kinetic isotope effect, which can influence the rate of metabolism. nih.gov The development of a broader library of deuterated kavalactones will undoubtedly spur new avenues of investigation into their pharmacological properties.
Advanced Spectroscopic Techniques for Elucidating Molecular Interactions of Desmethoxyyangonin-d3
Advanced spectroscopic methods are powerful tools for studying the structure and interactions of molecules like Desmethoxyyangonin. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to characterize kavalactones. nih.govoup.com While specific studies focusing solely on the molecular interactions of Desmethoxyyangonin-d3 are not yet widely published, the use of this deuterated compound as an internal standard in MS-based analyses is well-documented. researchgate.netgoogle.com
Future research could leverage advanced spectroscopic techniques to directly study Desmethoxyyangonin-d3. High-resolution NMR could potentially reveal subtle structural changes upon binding to biological targets, with the deuterium label serving as a unique probe. In mass spectrometry, detailed fragmentation analysis of Desmethoxyyangonin-d3 can provide insights into its structure and stability. ojp.govlibretexts.org The development of such studies will depend on the availability of sufficient quantities of the deuterated compound for these more specialized applications beyond its use as a standard.
Integrative Omics Approaches to Map Comprehensive Biological Pathways
Integrative omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly important for understanding the complex biological effects of natural products. biorxiv.org Research on kavalactones has begun to utilize these powerful techniques to elucidate their biosynthetic pathways and pharmacological effects. biorxiv.orgresearchgate.net For instance, metabolomic profiling has been used to identify the tissue-specific distribution of kavalactones, including Desmethoxyyangonin, in the kava (B3030397) plant. oup.comnih.gov
The role of Desmethoxyyangonin-d3 in this context is primarily as a tool to enable accurate quantification in metabolomics studies. By providing a reliable internal standard, it enhances the quality of data obtained from omics platforms. researchgate.net Future research could explore the kinetic isotope effects of deuterated kavalactones on metabolic pathways using omics technologies. nih.gov Furthermore, quantitative proteomics techniques like iTRAQ and SILAC, which rely on isotopic labeling, could be conceptually paralleled to understand how Desmethoxyyangonin-d3 might be used in more advanced studies to trace metabolic fates and protein interactions. creative-proteomics.commtoz-biolabs.comnumberanalytics.comnih.gov
Computational Modeling and In Silico Studies for Predicting Interactions and Activities
Computational modeling and in silico studies are valuable for predicting the interactions of small molecules with biological targets, thereby guiding further experimental research. scispace.com Studies on Desmethoxyyangonin have employed these methods to investigate its binding affinity with various receptors and enzymes, such as monoamine oxidase-B (MAO-B). nih.govnih.gov These in silico approaches can help to prioritize compounds for further development and provide insights into their mechanisms of action.
While specific in silico studies on Desmethoxyyangonin-d3 are not yet prevalent, the kinetic isotope effect is a phenomenon that can be studied computationally. mdpi.comrutgers.edu Future computational research could focus on modeling the kinetic isotope effects of Desmethoxyyangonin-d3 to predict how its deuteration might alter its metabolic stability and interaction with enzymes like cytochrome P450s. nih.govnih.gov Such studies would provide a theoretical framework for interpreting experimental data and designing novel deuterated kavalactones with tailored properties.
Standardization of Research Materials and Methodologies for Reproducibility
The standardization of research materials and analytical methods is crucial for ensuring the reproducibility and reliability of scientific findings. clearsynth.comcannabissciencetech.com In the context of kavalactone research, the use of well-characterized reference standards, including deuterated internal standards like Desmethoxyyangonin-d3, is essential for accurate quantification. isotope.comkcasbio.com Regulatory bodies and scientific organizations emphasize the importance of validated analytical methods to ensure data quality. europa.eu
The availability of certified Desmethoxyyangonin-d3 as a reference standard contributes significantly to the standardization of kavalactone analysis. chemscene.com Future efforts in this area should focus on expanding the range of certified deuterated kavalactone standards and promoting the adoption of standardized analytical protocols across research laboratories. This will facilitate more reliable comparisons of data from different studies and contribute to a more robust understanding of the pharmacology of these compounds.
Q & A
Basic: What are the primary mechanisms of action of Desmethoxy Yangonin-d3 in hepatoprotection?
Answer: this compound exerts hepatoprotective effects primarily by modulating the IKK/NFκB and Jak2/STAT3 signaling pathways. Experimental studies using LPS or LPS/D-GalN-induced damage models in liver tissues have demonstrated its ability to reduce inflammatory responses and oxidative stress. Researchers should validate these pathways via Western blotting for phosphorylated proteins (e.g., p-IKK, p-STAT3) and cytokine profiling (e.g., TNF-α, IL-6) .
Basic: Which analytical techniques are suitable for quantifying this compound in biological matrices?
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used, as validated for structurally similar compounds like curcumin derivatives. For structural confirmation, ¹H-NMR in CDCl3 (as per Certificate of Analysis) and mass spectrometry (MS) are recommended. Method optimization should follow response surface methodology to account for variables like mobile phase composition .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer: Avoid inhalation, skin/eye contact, and dust formation. Use PPE (gloves, lab coats, goggles) and work in fume hoods with adequate ventilation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Stability studies indicate storage at -20°C for ≥2 years .
Advanced: How can researchers resolve contradictory findings regarding this compound's role in CYP3A induction?
Answer: Discrepancies arise from its dual PXR-dependent and independent mechanisms. To address this, use transcription activation assays (e.g., luciferase reporter gene systems) in PXR-knockout models. Comparative studies with known PXR agonists (e.g., rifampicin) and antagonists can clarify indirect pathways. Data normalization to baseline CYP3A23 expression in control groups is essential .
Advanced: What experimental designs are optimal for assessing dose-dependent effects on NFκB signaling?
Answer: Employ in vitro models (e.g., HepG2 cells) with LPS stimulation and a dose range (e.g., 1–100 µM). Include positive controls (e.g., BAY 11-7082, an NFκB inhibitor) and measure downstream targets (e.g., COX-2, iNOS) via qPCR. Time-course experiments (0–24h post-treatment) can elucidate kinetic effects. Triplicate replicates and ANOVA statistical analysis are critical .
Advanced: How should researchers address variability in this compound's stability across solvent systems?
Answer: Conduct accelerated stability studies under varying pH, temperature, and light conditions. Use RP-HPLC to monitor degradation products. For polar solvents (e.g., DMSO), validate stock solution stability via freeze-thaw cycles. Solubility challenges in aqueous buffers may require co-solvents (e.g., cyclodextrins) .
Basic: What in vivo models are appropriate for studying this compound's pharmacokinetics?
Answer: Rodent models (rats/mice) with LPS-induced liver injury are standard. Administer via oral gavage or intraperitoneal injection, and collect plasma/liver tissues at timed intervals. LC-MS/MS is preferred for quantifying plasma concentrations. Include sham-operated controls to differentiate drug effects from procedural stress .
Advanced: What strategies mitigate off-target effects in this compound studies?
Answer: Use CRISPR/Cas9-generated knockout cell lines (e.g., STAT3-deficient hepatocytes) to isolate pathway-specific effects. Off-target profiling via kinase inhibition assays (e.g., Eurofins Panlabs®) and transcriptomic analysis (RNA-seq) can identify unintended interactions. Dose-response curves with IC50 calculations are advised .
Basic: How does this compound differ structurally from Yangonin?
Answer: this compound lacks the methoxy group (-OCH3) at the C-6 position of the kavalactone backbone, confirmed via ¹H-NMR (absence of methoxy proton signals at δ 3.8–4.0 ppm). Deuterium labeling (d3) in the acetate moiety enhances metabolic stability, critical for tracer studies .
Advanced: What computational methods support mechanistic studies of this compound?
Answer: Molecular docking (e.g., AutoDock Vina) can predict binding affinities to NFκB or STAT3. MD simulations (GROMACS) assess protein-ligand stability over time. DFT calculations model electron distribution in the kavalactone ring, informing reactivity. Validate predictions with mutagenesis (e.g., Ala-scanning of binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
